(Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE typically involves the reaction of cyanoacetamides with substituted amines under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as solvent-free reactions or the use of continuous flow reactors. These methods aim to optimize the reaction conditions to achieve high yields and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the cyano and morpholino groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-Cyano-N-tosyl-sulfonamide: A cyanamide derivative with significant applications in synthetic chemistry.
N-Cyanomethyl-2-chloroisonicotinamide: Known for its role in inducing systemic acquired resistance in plants.
Uniqueness
N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE is unique due to its combination of cyano, isopropylamino, and morpholino groups attached to a triazine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H18N8O |
---|---|
Molecular Weight |
302.34 g/mol |
IUPAC Name |
cyanomethyl-[4-morpholin-4-yl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C13H18N8O/c1-10(2)16-11-17-12(20-5-7-22-8-6-20)19-13(18-11)21(9-15)4-3-14/h10H,4-8H2,1-2H3,(H,16,17,18,19) |
InChI Key |
JRHHAVIKSZGZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N(CC#N)C#N)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.